3-Fluoro-2-nitrobenzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

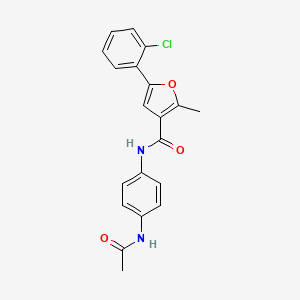

3-Fluoro-2-nitrobenzenethiol is an organic compound with the molecular formula C6H4FNO2S . It is a yellow crystalline solid that belongs to the thiol family of compounds. The fluorine, nitro, and thiol functional groups present in the molecule make it an important tool for organic synthesis and pharmaceutical research.

Synthesis Analysis

Various synthetic methods have been developed to prepare 3-Fluoro-2-nitrobenzenethiol, including the nucleophilic substitution reactions of 3-fluoro-2-nitrobenzenesulfonyl chloride with thiols, and the reaction of 3-fluoro-2-nitroaniline with thioacids. A compact lab plant was designed for the continuous-flow synthesis of fluorine-containing compounds .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-nitrobenzenethiol is represented by the formula C6H4FNO2S . The SMILES notation is SC1=CC=CC(F)=C1N+=O .Chemical Reactions Analysis

3-Fluoro-2-nitrobenzenethiol is a strong oxidizing agent, and its thiol group makes it highly reactive towards various nucleophiles. The compound has been used in various reactions, including nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

3-Fluoro-2-nitrobenzenethiol has a melting point of 66-69°C and a boiling point of 317°C. It has a molecular weight of 173.16 g/mol . The compound is soluble in many organic solvents such as acetonitrile, chloroform, and dichloromethane.Aplicaciones Científicas De Investigación

Temporary Anion States and Dissociative Electron Attachment

Nitrobenzene derivatives, including fluoro-nitrobenzene compounds, were studied for their electron attachment energies and dissociative electron attachment spectroscopy. This research could provide insights into the electronic properties of 3-Fluoro-2-nitrobenzenethiol, useful for understanding its reactivity and potential applications in materials science or as an intermediate in organic synthesis (Asfandiarov et al., 2007).

Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling

The study on palladium-catalyzed reactions of electron-deficient aryl fluorides, including 2-fluoronitrobenzene, demonstrates the potential for 3-Fluoro-2-nitrobenzenethiol to undergo similar cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules (Kim & Yu, 2003).

Experimental and Computational Thermodynamic Study

A thermodynamic study of monofluoronitrobenzene isomers provides insights into the stability and reactivity of fluoro-nitro compounds. Understanding the thermodynamic properties of 3-Fluoro-2-nitrobenzenethiol could be essential for its application in chemical synthesis and material science (Silva et al., 2010).

Metal Fluorides Form Strong Hydrogen Bonds and Halogen Bonds

Research on metal fluorides forming strong intermolecular interactions could inform the development of new materials or catalysts involving 3-Fluoro-2-nitrobenzenethiol. The study highlights the potential of fluoro-nitro compounds in supramolecular chemistry (Libri et al., 2008).

Synthesis of Indoles by Intermolecular Cyclization

A study on the one-step synthesis of the indole skeleton using fluoro-nitrobenzene indicates potential pathways for synthesizing biologically active molecules using 3-Fluoro-2-nitrobenzenethiol as a starting material (Ragaini et al., 2009).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-2-nitrobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2S/c7-4-2-1-3-5(11)6(4)8(9)10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCLGEBILUEIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitrobenzenethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-phenyl-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2821741.png)

![2-chloro-N-[1-(1,1-dioxidotetrahydrothien-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2821742.png)

![2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride](/img/structure/B2821747.png)

![2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole](/img/structure/B2821748.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)